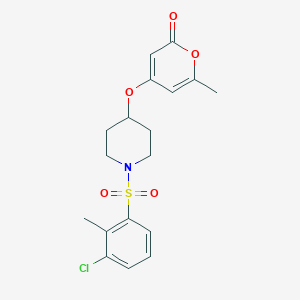
4-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C18H20ClNO5S and its molecular weight is 397.87. The purity is usually 95%.
BenchChem offers high-quality 4-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research has focused on synthesizing heterocyclic compounds based on sulfonyl derivatives, demonstrating their potential in creating new chemical entities with possible antimicrobial activities. For instance, the synthesis of new heterocycles based on sulfonamido pyrazole has been explored, highlighting the structural versatility and biological relevance of these compounds (El‐Emary, Al-muaikel, & Moustafa, 2002)[https://consensus.app/papers/synthesis-antimicrobial-activity-heterocycles-based-el‐emary/5b94103b632953ebaf9a53510575a165/?utm_source=chatgpt]. Additionally, novel pyrazolopyrimidine and pyrazolotriazine derivatives containing the sulfonyl moiety have been prepared, with some showing antimicrobial activity (Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004)[https://consensus.app/papers/nitriles-heterocyclic-chemistry-facile-synthesis-ammar/e9816622aa565b95b501ae8bdcd51fbd/?utm_source=chatgpt].
Antimicrobial Activity
The antimicrobial potential of synthesized compounds has been a significant area of research. For example, a study on the crystal structure of a synthesized pyran derivative revealed favorable antimicrobial activities compared to reference agents, underscoring the compound's potential as a bactericidal and fungicidal agent (Okasha, Fouda, Bajaber, Ghabbour, Amr, Naglah, Almehizia, Elhenawy, & El-Agrody, 2022)[https://consensus.app/papers/structure-okasha/0ceaf7a825e556329c11c76ca6853e5f/?utm_source=chatgpt].
Corrosion Inhibition
Another fascinating application involves the use of piperidine derivatives as inhibitors for the corrosion of metals. Specifically, piperidine, piperidones, and tetrahydrothiopyrones have been investigated for their effectiveness in preventing copper corrosion in sulfuric acid, demonstrating the chemical versatility and practical applications of these compounds beyond biological contexts (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991)[https://consensus.app/papers/piperidine-piperidones-tetrahydrothiopyrones-sankarapapavinasam/efe3eb6dd61c5af0b83e36fd105bbb19/?utm_source=chatgpt].
Synthesis and Structural Analysis
The synthesis and structural analysis of novel compounds have been critical in understanding the potential applications of these chemicals. The detailed synthesis process, coupled with X-ray crystallography, provides insights into the molecular structure and possible interactions of these compounds, paving the way for further exploration of their biological and industrial applications (Shen, Tang, Wu, Pan, & Diao, 2014)[https://consensus.app/papers/synthesis-xray-crystal-structure-computational-study-shen/c5a045e36604535da10291825ba7f314/?utm_source=chatgpt].
Propiedades
IUPAC Name |
4-[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO5S/c1-12-10-15(11-18(21)24-12)25-14-6-8-20(9-7-14)26(22,23)17-5-3-4-16(19)13(17)2/h3-5,10-11,14H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMOFTZZDTVOAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=C(C(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2881540.png)

![N'-[(E)-(3-Nitrophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2881543.png)
![2-[benzyl(methyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2881545.png)
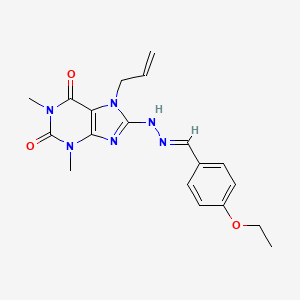
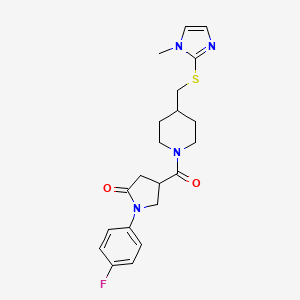
![3-(Dimethylamino)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2881549.png)
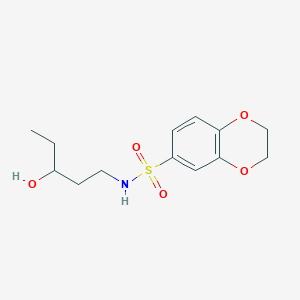
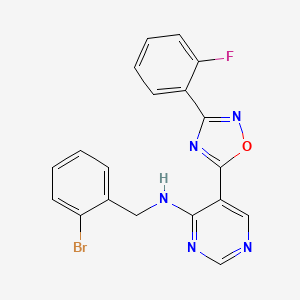

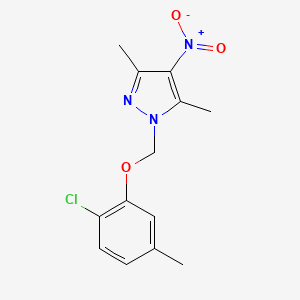
![(E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2881558.png)
![N-benzyl-2-[4-(2,3-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2881560.png)
![4-Hydroxy-3-[(4-hydroxyphenyl)methyl]benzaldehyde](/img/structure/B2881561.png)